8-Ethyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one
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Overview
Description
8-Ethyl-4-phenyl-1-thia-4-azaspiro[45]decan-3-one is a spiro compound that features a unique structure combining a thiazolidine ring and a spirocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene . The reaction is carried out under reflux conditions to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
8-Ethyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 8-Ethyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The compound’s thiazolidine ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have multiple modes of action.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Ethyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one is unique due to the presence of both a thiazolidine ring and a spirocyclic system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H21NOS |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
8-ethyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C16H21NOS/c1-2-13-8-10-16(11-9-13)17(15(18)12-19-16)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 |
InChI Key |
XDEUTSZKPUPFOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)N(C(=O)CS2)C3=CC=CC=C3 |
solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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